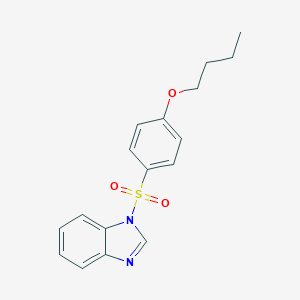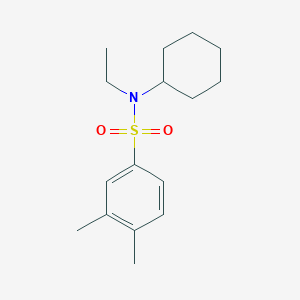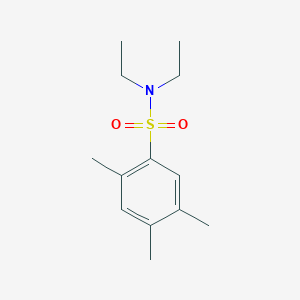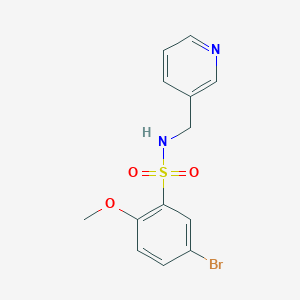
1-(4-Butoxyphenyl)sulfonylbenzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Butoxyphenyl)sulfonylbenzimidazole, commonly known as BPSB, is a synthetic compound that belongs to the class of sulfonylbenzimidazole derivatives. BPSB has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of BPSB is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the regulation of cellular processes. BPSB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
BPSB has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-bacterial properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. BPSB has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
BPSB has several advantages for lab experiments, including its high purity, stability, and solubility in a variety of solvents. However, its relatively high cost and limited availability may limit its use in certain experiments. Additionally, the lack of comprehensive toxicity data for BPSB may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on BPSB. One area of interest is the development of BPSB-based therapeutics for the treatment of cancer and other diseases. Another area of interest is the investigation of the mechanism of action of BPSB, which could lead to the identification of new drug targets and the development of more effective treatments. Additionally, the development of new synthetic methods for BPSB could increase its availability and reduce its cost, making it more accessible for scientific research.
Synthesemethoden
BPSB can be synthesized through a multi-step reaction process that involves the condensation of 4-butoxyaniline and 4-fluorobenzenesulfonyl chloride, followed by the cyclization of the resulting intermediate with potassium carbonate. The final product can be obtained through a series of purification steps, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
BPSB has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. BPSB has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, such as cancer and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
5510-07-6 |
|---|---|
Produktname |
1-(4-Butoxyphenyl)sulfonylbenzimidazole |
Molekularformel |
C17H18N2O3S |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
1-(4-butoxyphenyl)sulfonylbenzimidazole |
InChI |
InChI=1S/C17H18N2O3S/c1-2-3-12-22-14-8-10-15(11-9-14)23(20,21)19-13-18-16-6-4-5-7-17(16)19/h4-11,13H,2-3,12H2,1H3 |
InChI-Schlüssel |
PLJZTPJXYWMQMJ-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C32 |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B226365.png)




![1-Ethyl-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B226385.png)

![1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperidine](/img/structure/B226394.png)
![1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B226397.png)

